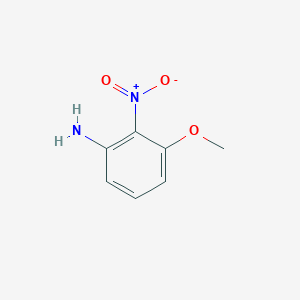

3-Methoxy-2-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITQAMSEQYWFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440288 | |

| Record name | 3-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16554-47-5 | |

| Record name | 3-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 2 Nitroaniline

Established and Emerging Synthetic Pathways to 3-Methoxy-2-nitroaniline

The preparation of this compound can be accomplished through several synthetic routes, primarily involving multi-step organic synthesis strategies. Recent advancements have also seen the integration of continuous flow technology to enhance these processes.

Traditional batch synthesis of this compound often relies on foundational organic reactions, such as the nitration of aniline (B41778) derivatives or transformations starting from nitrobenzoic acids.

One common approach involves the nitration of a methoxyaniline precursor. For instance, the nitration of 3-methoxyaniline with nitric acid under controlled, low-temperature conditions (0–5°C) can selectively introduce a nitro group at the ortho position. To prevent oxidation of the electron-rich aniline, the amino group is often first protected, for example, through acetylation. Following nitration, the protecting group is removed to yield the final product. spcmc.ac.in

Alternatively, this compound can be synthesized from 3-methoxy-2-nitrobenzoic acid. rsc.org A notable method is the Curtius rearrangement, where the carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate, followed by hydrolysis to the amine. A one-pot conversion of substituted benzoic acids to anilines using tosyl azide in the presence of a base like potassium carbonate has been reported to produce this compound in good yield. rsc.org Another pathway involves the Schmidt reaction, where the benzoic acid reacts with sodium azide in the presence of a strong acid like concentrated sulfuric acid. prepchem.com

Table 1: Selected Multi-step Synthesis Strategies for Nitroanilines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methoxy-2-nitrobenzoic acid | K₂CO₃, Tosyl azide, DMF, 2.5 h | This compound | 77% | rsc.org |

| 3-Methyl-2-nitrobenzoic acid | Concentrated H₂SO₄, Sodium azide, -5°C then 55°C | 3-Methyl-2-nitroaniline | ~99% | prepchem.com |

| N-Benzenesulfonyl-4-methoxyaniline | Pyridine, Copper nitrate (B79036) trihydrate, 1,2-dichloroethane, 90-115°C | N-Benzenesulfonyl-4-methoxy-2-nitroaniline | 74% | patsnap.com |

Continuous flow reactors are increasingly being adopted for the synthesis of nitroaniline derivatives to improve safety, efficiency, and product consistency. google.com This technology offers superior control over reaction parameters such as temperature and mixing, which is particularly crucial for highly exothermic reactions like nitration. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways that are often more efficient and environmentally benign. While direct catalytic synthesis of this compound is less commonly documented, catalytic methods are integral to the synthesis of its precursors and related compounds. For example, the synthesis of substituted benzoic acids, which are precursors to nitroanilines, can be achieved through catalytic oxidation.

Furthermore, catalytic reduction is a key step in pathways where a dinitro compound is selectively reduced. For instance, the synthesis of 3-methoxy-4-nitroaniline (B176388) can be achieved by the selective reduction of 1-methoxy-3,4-dinitrobenzene. Catalysts such as palladium-copper on graphene have demonstrated high activity and selectivity for such transformations. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity in these reductions.

Derivatization Reactions and Functional Group Transformations

The chemical utility of this compound is largely defined by the reactivity of its functional groups—the nitro group, the amino group, and the aromatic ring.

The reduction of the nitro group in this compound to an amino group is a common and important transformation, yielding a substituted phenylenediamine. This reaction opens up further synthetic possibilities, such as the formation of heterocyclic compounds. A variety of reducing agents can be employed for this purpose.

Classic methods include the use of metals in acidic media, such as iron powder with hydrochloric acid. Catalytic hydrogenation, using hydrogen gas in the presence of a catalyst like palladium on carbon, is another widely used and efficient method. The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule.

Table 2: Reagents for Nitro Group Reduction

| Reagent System | Product from 3-Methoxy-4-nitroaniline | Reference |

|---|---|---|

| H₂ / Pd/C | 3-Methoxy-4-phenylenediamine | |

| Fe / HCl | 3-Methoxy-4-phenylenediamine | |

| SnCl₂ / HCl | 2-Amino-4-nitrophenol from 2,4-dinitrophenol | spcmc.ac.in |

| Sulfide ion (e.g., Na₂S) | Selective reduction of one nitro group in dinitro compounds | spcmc.ac.in |

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. masterorganicchemistry.commsu.edu The amino group is a powerful activating, ortho-, para-directing group, while the methoxy (B1213986) group is also activating and ortho-, para-directing. Conversely, the nitro group is a strong deactivating, meta-directing group. msu.edu

The interplay of these groups dictates the position of incoming electrophiles. The strong activating effect of the amino group generally dominates, directing substitution to the positions ortho and para to it (positions 4 and 6). However, the deactivating effect of the nitro group and potential steric hindrance will also play a role in the final product distribution. msu.edu Reactions such as halogenation, nitration, and sulfonation can be performed, though conditions must be carefully controlled to avoid side reactions or oxidation, particularly due to the presence of the activating amino group. spcmc.ac.in For example, direct nitration of anilines can be problematic, often requiring protection of the amino group as an amide to moderate its activating effect and prevent oxidation. spcmc.ac.in

Nucleophilic Substitution Reactions

The primary amino group of this compound is a key functional group that can be readily converted into other substituents via nucleophilic substitution reactions, most notably the Sandmeyer reaction. This process involves the transformation of the aniline into a diazonium salt, which is an excellent leaving group and can be subsequently replaced by a wide range of nucleophiles.

A common application of this reaction is the conversion of this compound into halogenated derivatives. For instance, the synthesis of 1-chloro-3-methoxy-2-nitrobenzene (B183051) is achieved through the diazotization of this compound. chemicalbook.comvulcanchem.com In this two-step process, the aniline is first treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0°C) to form the corresponding diazonium salt. vulcanchem.com This intermediate is then treated with a copper(I) salt, like copper(I) chloride (CuCl), which facilitates the substitution of the diazonium group with a chloride ion. vulcanchem.com

A detailed procedure involves adding a solution of sodium nitrite in water to a solution of this compound in 37% HCl at 0°C. chemicalbook.com The resulting mixture, containing the diazonium salt, is then added to a cold solution of copper(II) chloride (CuCl₂) in 6N HCl. chemicalbook.com The reaction yields 1-chloro-3-methoxy-2-nitrobenzene as a brown oil after workup, with reported yields around 66%. chemicalbook.com The reactive chloromethyl group on related compounds is also noted to participate readily in nucleophilic substitution reactions. vulcanchem.com

General studies on related o-methoxynitrobenzenes show they can undergo photocyanation, a type of nucleophilic photosubstitution, where a cyano group replaces a hydrogen atom meta to the nitro group. cdnsciencepub.com

Alkylation and Acylation Reactions (e.g., N-methylation)

The nitrogen atom of the amino group in this compound is nucleophilic and can react with electrophiles in alkylation and acylation reactions. These reactions are fundamental for introducing alkyl or acyl groups onto the nitrogen atom, thereby modifying the compound's structure and properties.

N-Alkylation: N-methylation is a representative alkylation reaction. While specific studies on the N-methylation of this compound are not detailed in the provided context, the reactivity can be inferred from its isomer, 4-methoxy-2-nitroaniline (B140478). A common method for N-methylation involves deprotonating the amine with a strong base to enhance its nucleophilicity, followed by reaction with a methylating agent. For example, 4-methoxy-2-nitroaniline is treated with sodium hydride (NaH) in dimethylformamide (DMF) to form a deep red slurry, which is then reacted with methyl iodide (MeI) to yield N-Methyl-4-methoxy-2-nitroaniline as a bright orange solid.

Another general method for the N-monomethylation of nitroanilines uses a mixture of formaldehyde (B43269) or paraformaldehyde and sulfuric acid as the methylating agent. google.com This process has been successfully applied to o-nitroaniline and m-nitroaniline. google.com

N-Acylation: N-acylation involves the reaction of the amino group with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form an amide. This reaction is often used to protect the amino group or to synthesize more complex molecules. The acetylation of the isomer 4-methoxy-2-nitroaniline is accomplished by reacting it with acetic anhydride in glacial acetic acid at room temperature for 18 hours. nih.gov After the reaction, the mixture is dried under vacuum, and the product, N-(4-methoxy-2-nitrophenyl)acetamide, is purified by recrystallization. nih.gov

The following table summarizes representative alkylation and acylation reactions for methoxy-nitroaniline isomers, which illustrate the expected reactivity of the 3-methoxy isomer.

| Starting Material | Reagents | Reaction Type | Product | Source |

| 4-methoxy-2-nitroaniline | 1. NaH, DMF; 2. MeI | N-Methylation | N-Methyl-4-methoxy-2-nitroaniline | |

| 4-methoxy-2-nitroaniline | Acetic anhydride, acetic acid | N-Acetylation | N-(4-methoxy-2-nitrophenyl)acetamide | nih.gov |

| m-nitroaniline | Paraformaldehyde, H₂SO₄ | N-Methylation | N-methyl-m-nitroaniline | google.com |

Mechanistic Investigations of Synthetic Routes

Mechanistic investigations into the synthesis of nitroaniline derivatives focus on improving reaction efficiency, selectivity, and safety, as well as understanding reaction pathways. For instance, the synthesis of 4-methoxy-2-nitroaniline, an isomer of the title compound, has been optimized using continuous flow reactors. google.com This approach involves three main steps: acetylation of 4-methoxyaniline, followed by nitration, and finally hydrolysis. google.com The use of a continuous flow setup allows for precise control of reaction temperature and time, leading to high heat and mass transfer efficiency. This results in a faster reaction, higher yield and purity, and a significant reduction in the formation of the undesired 4-methoxy-3-nitroaniline (B184566) byproduct. google.com

Alternative synthetic routes have also been developed to avoid harsh or polluting reagents. One such method for preparing 4-methoxy-2-nitroaniline involves the nitration of N-Benzenesulfonyl-4-methoxyaniline using copper nitrate trihydrate in pyridine, followed by the removal of the benzenesulfonyl protecting group with p-toluenesulfonic acid. patsnap.com This pathway avoids the use of traditional nitrating mixtures and proceeds under milder conditions, aligning with the principles of green chemistry. patsnap.com

Mechanistic studies of related compounds, such as o-methoxynitrobenzenes, in nucleophilic photosubstitution reactions suggest that two distinct pathways can operate: a direct S_N2 Ar* photosubstitution and a route initiated by electron transfer from the nucleophile to the nitro compound. cdnsciencepub.com The reaction between 3-nitroveratrole and butylamine, for example, is inefficient and appears to be second order in amine, suggesting a complex mechanism that does not follow a conventional S_N2 Ar* pathway. cdnsciencepub.com These fundamental studies help in predicting products and optimizing conditions for nucleophilic substitution reactions on the aromatic ring of compounds like this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 2 Nitroaniline and Its Derivatives

Single Crystal X-ray Diffraction (SCXRD) Analysis:

Elucidation of Intermolecular Interactions and Crystal Packing Motifs:Information on how molecules of this specific compound arrange themselves in a crystal lattice is unavailable.

While data for isomers such as 4-methoxy-2-nitroaniline (B140478) and 2-methoxy-4-nitroaniline (B147289) is available, it is not applicable to the requested compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis:Similarly, no assigned ¹³C NMR spectral data for this compound is available in researched databases or publications.

Due to the absence of the foundational scientific data required to populate the requested sections, it is not possible to generate the specified article while maintaining scientific accuracy and adhering to the provided outline.

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR) for Comprehensive Structural Assignment

While complete, published 2D-NMR and ¹⁵N NMR spectra for 3-Methoxy-2-nitroaniline are not widely available, the structural assignment can be confidently inferred from the analysis of its derivatives and the foundational principles of NMR spectroscopy. acs.orgnih.gov Advanced techniques like ¹⁵N NMR are particularly valuable for probing the electronic environment of the nitrogen atoms in the amino and nitro groups.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR chemical shifts are highly sensitive to the electronic environment of the nitrogen atom. For this compound, two distinct signals are expected, one for the amino (-NH₂) group and one for the nitro (-NO₂) group.

Amino Group (-NH₂): In substituted anilines, the ¹⁵N chemical shift of the amino group is influenced by the nature and position of other substituents on the aromatic ring. nih.gov Electron-withdrawing groups, like the adjacent nitro group, cause a downfield shift (deshielding) of the amino nitrogen signal.

Nitro Group (-NO₂): The nitrogen atom in a nitro group is significantly deshielded due to the high electronegativity of the attached oxygen atoms. Aromatic nitro compounds typically exhibit ¹⁵N chemical shifts in a distinct downfield region. researchgate.net

Based on data for related aniline (B41778) derivatives, the following are the predicted ¹⁵N chemical shift ranges for this compound, referenced against nitromethane. researchgate.netwikipedia.org

Table 1: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) vs. CH₃NO₂ | Rationale |

|---|---|---|

| Amino (-NH₂) | -60 to -80 | Typical range for anilines, shifted downfield by the adjacent electron-withdrawing -NO₂ group. |

| Nitro (-NO₂) | -5 to +15 | Characteristic range for aromatic nitro compounds. |

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons on the aromatic ring, confirming the substitution pattern. For the aromatic region, correlations would be expected between H-4 and H-5, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the direct assignment of the protonated aromatic carbons (C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing long-range connectivity (over 2-3 bonds). Important expected correlations for this compound would include:

The methoxy (B1213986) protons (-OCH₃) showing a correlation to the C-3 carbon.

The amino protons (-NH₂) showing correlations to C-1 and C-2.

The aromatic proton H-4 showing correlations to C-2, C-3, and C-6.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy provides critical information about the functional groups present in a molecule and the nature of the chemical bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric Stretching (ν_as) | ~3480 - 3510 |

| Symmetric Stretching (ν_s) | ~3360 - 3390 | |

| Nitro (-NO₂) | Asymmetric Stretching (ν_as) | ~1500 - 1530 |

| Symmetric Stretching (ν_s) | ~1330 - 1350 | |

| Methoxy (C-O-C) | Asymmetric Stretching | ~1250 - 1280 |

| Symmetric Stretching | ~1020 - 1050 | |

| Aromatic Ring | C=C Stretching | ~1570 - 1620 |

| C-H Stretching | ~3000 - 3100 |

The proximity of the amino and nitro groups at the ortho positions (C-1 and C-2) facilitates the formation of a strong intramolecular hydrogen bond (N-H···O-N). This interaction significantly influences the vibrational frequencies of the N-H bonds.

The presence of this hydrogen bond causes a redshift (lowering of wavenumber) in the N-H stretching frequencies compared to a similar aniline without the ortho-nitro group. Furthermore, the energy difference between the asymmetric (ν_as) and symmetric (ν_s) N-H stretching vibrations is increased. In ortho-nitroaniline, this difference is around 125 cm⁻¹, which is indicative of a strong intramolecular hydrogen bond. A similar effect is expected for this compound. This hydrogen bonding restricts the rotation of the amino group and contributes to the planarity of that portion of the molecule. primescholars.comnih.gov

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Weight: 168.15 g/mol ), the electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z = 168.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The analysis of the isomer 4-methoxy-2-nitroaniline provides a reliable model for the expected fragmentation of this compound. nist.gov Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group and its constituent atoms. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 168 | [C₇H₈N₂O₃]⁺ | Molecular Ion (M⁺) |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 138 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for ortho-nitro compounds. |

| 122 | [M - NO₂]⁺ | Loss of a nitro radical. |

| 110 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 138 fragment. |

| 94 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 122 fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Behavior

The UV-Vis spectrum of this compound is governed by the electronic transitions within the chromophoric system, which consists of the benzene (B151609) ring substituted with electron-donating groups (-NH₂ and -OCH₃) and a powerful electron-withdrawing group (-NO₂). This "push-pull" configuration results in significant intramolecular charge transfer (ICT) character in its electronic transitions. ijermt.org

The spectrum is expected to show intense absorption bands in the UV and visible regions, corresponding primarily to π→π* and ICT transitions. youtube.comyoutube.com

π→π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.

Intramolecular Charge Transfer (ICT): This is a significant transition where electron density is transferred from the electron-rich part of the molecule (the amino and methoxy-substituted ring) to the electron-deficient nitro group upon electronic excitation. This transition is responsible for the characteristic color of many nitroaniline derivatives and is typically found at longer wavelengths. pharmatutor.org

The presence of three substituents will lead to multiple absorption bands. Based on analogous compounds, strong absorption is expected in two main regions. ijermt.orgresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Expected λ_max Region (nm) | Associated Electronic Transition | Notes |

|---|---|---|

| ~240 - 270 nm | π→π* | Associated with the benzene ring, modified by substituents. |

| ~380 - 420 nm | Intramolecular Charge Transfer (ICT) | This band is responsible for the compound's color and is highly sensitive to solvent polarity. |

The position and intensity of these bands, particularly the ICT band, are sensitive to the solvent environment. In more polar solvents, a bathochromic shift (shift to longer wavelength) is typically observed, indicating a greater stabilization of the more polar excited state.

Computational and Theoretical Investigations of 3 Methoxy 2 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of organic molecules like 3-methoxy-2-nitroaniline.

DFT calculations can elucidate the electronic properties of this compound, including the distribution of electron density, the energies of the molecular orbitals, and the nature of the intramolecular interactions. The presence of both an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) on the aniline (B41778) ring suggests a significant polarization of the molecule.

Studies on related nitroanilines have shown that the nitro group typically lies in the same plane as the aromatic ring, while the amino group can be substantially displaced out of this plane. researchgate.net This non-planarity is a key feature of nitroanilines. researchgate.net The intramolecular hydrogen bond that can form between the amino and nitro groups in the ortho position, as would be the case in this compound, is a crucial factor influencing its geometry and electronic structure. nih.govacs.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. For nitroaromatics, the HOMO is typically localized on the electron-rich part of the molecule (the aniline moiety), while the LUMO is centered on the electron-deficient nitro group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

A Mulliken atomic charge analysis, which can be performed using DFT, would provide insight into the charge distribution across the this compound molecule. In a study of 2-nitroaniline (B44862), DFT calculations revealed a significant negative charge on the nitrogen atom of the amino group and on the oxygen atoms of the nitro group, with the carbon atoms of the benzene (B151609) ring having varying charges. researchgate.net A similar pattern would be expected for this compound, with the methoxy group further influencing the charge distribution.

Table 1: Illustrative Mulliken Atomic Charges for 2-Nitroaniline (Calculated at B3LYP/6-31G(d,p) level) researchgate.net

| Atom | Charge (neutral) |

| N1 (NH₂) | -0.6713 |

| C2 | 0.3321 |

Note: This data is for 2-nitroaniline and serves as a representative example.

DFT calculations are widely used to predict spectroscopic properties. The vibrational frequencies of this compound can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. These calculations help in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

A theoretical study on 2-nitroaniline provides a good example of this approach. The vibrational frequencies were calculated using DFT (B3LYP/6-31G**) and were found to be in good agreement with the experimental FT-IR spectrum. researchgate.net The calculations allowed for the detailed assignment of vibrational modes, such as the N-H stretching of the amino group, the N-O stretching of the nitro group, and various C-C and C-H vibrations of the aromatic ring. researchgate.net

Table 2: Selected Experimental and Theoretical Vibrational Assignments for Neutral 2-Nitroaniline researchgate.net

| Mode | FTIR (cm⁻¹) | B3LYP/6-31G** (cm⁻¹) | Assignment |

| 1 | 3585 | 3565 | τNO₂ |

| 2 | 82 | 107 | γNH₂ |

| 3 | 175 | 200 | βC-NO₂ + βC-NH₂ |

| 4 | 246 | 242 | βC-NH₂ + γC-C-C |

| 5 | 301 | 297 | τNH₂ + γC-N + γC-NH₂ |

Note: This data is for 2-nitroaniline and serves as a representative example. τ = torsion, γ = out-of-plane bend, β = in-plane bend.

Theoretical predictions of UV-Vis absorption spectra can be achieved using Time-Dependent DFT (TD-DFT). This would help in understanding the electronic transitions within the this compound molecule, which are responsible for its color.

The presence of rotatable bonds in this compound, such as the C-O bond of the methoxy group and the C-N bonds, allows for different conformations. A conformational analysis using DFT can identify the most stable conformer (the one with the lowest energy) and determine the energy barriers for rotation between different conformers.

For substituted anilines and related compounds, computational studies have performed relaxed scan calculations to map the potential energy surface as a function of torsion angles. acs.org For this compound, key considerations would be the orientation of the methoxy group relative to the nitro and amino groups, and the pyramidalization of the amino group. The intramolecular hydrogen bond between the amino and nitro groups would be a dominant factor in stabilizing a specific planar conformation of that part of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Information regarding Molecular Dynamics (MD) simulations specifically for this compound is not available in the reviewed scientific literature. MD simulations could, however, be employed to study the dynamic behavior of this molecule in different environments, such as in solution or in a crystal lattice. Such simulations would provide insights into its conformational flexibility over time and its interactions with solvent molecules.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are valuable for predicting the reactivity of a molecule. For this compound, these descriptors would include:

HOMO and LUMO energies: As mentioned earlier, these are related to the molecule's ability to donate and accept electrons, respectively.

Ionization Potential (IP) and Electron Affinity (EA): These can be calculated from the HOMO and LUMO energies and relate to the energy required to remove an electron and the energy released when an electron is added.

Global Hardness and Softness: These concepts describe the resistance of a molecule to changes in its electron distribution.

Electrophilicity Index: This descriptor quantifies the ability of a molecule to act as an electrophile.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Studies on nitroaromatic compounds often use these descriptors to rationalize their reactivity and toxicity. oup.comscispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For nitroaromatic compounds, QSAR studies are frequently used to predict toxic effects. oup.comnih.govmdpi.com

While no specific QSAR models for this compound were found, a QSAR study involving this compound would follow a general procedure. First, a set of structurally related compounds with known biological activity (e.g., toxicity) would be selected. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be:

Constitutional: e.g., molecular weight, number of nitro groups.

Topological: Describing the connectivity of the atoms.

Quantum Chemical: Such as those mentioned in the previous section (HOMO/LUMO energies, dipole moment, etc.). oup.com

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP).

Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a mathematical equation is developed that relates the descriptors to the biological activity. scispace.com This model can then be used to predict the activity of new or untested compounds like this compound. The results of such models show that the toxicity of nitroaromatic compounds often depends on factors like the number of nitro groups, hydrophobicity, and various electronic and steric parameters. oup.commdpi.com

Advanced Applications in Pharmaceutical and Medicinal Chemistry Research

Precursor Role in the Synthesis of Therapeutically Relevant Compounds

The strategic placement of methoxy (B1213986), nitro, and amino groups on the aniline (B41778) ring makes these compounds versatile intermediates for constructing various heterocyclic systems that form the core of many pharmaceutical agents.

While 3-Methoxy-2-nitroaniline is a key structural motif, it is its isomer, 4-methoxy-2-nitroaniline (B140478), that is a well-documented and critical intermediate in the industrial synthesis of proton pump inhibitors (PPIs) like Omeprazole and its S-enantiomer, Esomeprazole. patsnap.comgoogle.compatsnap.com These drugs are widely used to treat acid-related conditions such as peptic ulcer disease and gastroesophageal reflux disease (GORD). google.comekb.eggoogleapis.com

The synthesis of these PPIs involves a multi-step process where 4-methoxy-2-nitroaniline serves as a key starting material. patsnap.compunagri.com A common synthetic route involves the nitration of 4-methoxyaniline, often preceded by an acetylation step to protect the amine group, followed by hydrolysis to yield 4-methoxy-2-nitroaniline. patsnap.comgoogle.com This intermediate is then used to construct the core benzimidazole (B57391) ring structure of Omeprazole and Esomeprazole. patsnap.comgoogle.comekb.eg The development of efficient synthesis methods, including the use of continuous flow reactors, has been a focus to improve yield, purity, and safety in the production of this vital intermediate. patsnap.com

The utility of methoxy-nitroaniline isomers extends to the synthesis of a broader class of benzimidazole and related heterocyclic derivatives. The synthesis of Omeprazole is a primary example of its use in creating a substituted benzimidazole. patsnap.com Furthermore, research has demonstrated the use of 4-methoxy-2-nitroaniline as a precursor in the synthesis of novel quinoxaline (B1680401) derivatives. nih.gov For instance, it can be coupled with 2,4-dichloroquinazoline (B46505) and subsequently cyclized to form complex scaffolds like 4-(2-chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one, which possess significant biological activity. nih.gov

In a more general approach, nitro-substituted anilines are used to prepare N-substituted 2-(cyanomethyl)-benzimidazoles. irb.hrmdpi.com This process typically involves the reduction of the nitro group to an amine, followed by a cyclocondensation reaction with a suitable partner like 2-cyanoacetamide (B1669375) to form the benzimidazole ring system. irb.hrmdpi.com These benzimidazole derivatives serve as platforms for further chemical modification to develop new therapeutic agents. irb.hr

Exploration of Intrinsic Biological Activities of this compound Derivatives

Beyond their role as synthetic precursors, derivatives of this compound and its isomers have been investigated for their own inherent biological activities. By modifying the core structure, researchers have developed novel compounds with potential applications as antibacterial, antifungal, and antitumor agents.

Derivatives of methoxy-nitroanilines have shown promise as antimicrobial agents. Studies have explored a range of modifications to generate compounds with activity against various pathogens.

Antibacterial Activity : Derivatives of 4-methoxy-2-nitrophenyl-β-alanine have demonstrated antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, as well as Gram-negative Escherichia coli and Salmonella enteritidis. researchgate.net Pleuromutilin derivatives incorporating a 2-methoxy-4-nitroaniline (B147289) side chain exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other research has focused on synthesizing formazan (B1609692) and diazo derivatives from 4-methoxy-2-nitroaniline, which showed inhibitory activity against Staphylococcus aureus and E. coli. aip.orgresearchgate.net

Antifungal Activity : Methoxy-substituted benzothiazole (B30560) derivatives, which can be synthesized from nitroaniline precursors, have been evaluated for their antifungal properties. jgpt.co.inresearchgate.net Notably, certain compounds showed potent activity against the fungus Aspergillus niger. jgpt.co.inresearchgate.net Formazan derivatives of 4-methoxy-2-nitroaniline also displayed higher antifungal activity against Aspergillus niger compared to their antibacterial effects. aip.org Additionally, Schiff bases derived from various methoxy and nitroanilines have been tested against Fusarium species, with some showing complete inhibition at higher concentrations. taylors.edu.my

Table 1: Summary of Antimicrobial Activity of Methoxy-Nitroaniline Derivatives

| Derivative Class | Precursor Isomer | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|---|

| N-(4-methoxy-2-nitrophenyl)-β-alanine derivatives | 4-Methoxy-2-nitroaniline | S. aureus, L. monocytogenes, E. coli | Good antibacterial properties, especially hydrazones. | researchgate.net |

| Pleuromutilin derivatives | 2-Methoxy-4-nitroaniline | MSSA, MRSA, pyogeniccoccus | Superior activity against MSSA and MRSA compared to tiamulin. | nih.gov |

| Formazan derivatives | 4-Methoxy-2-nitroaniline | S. aureus, E. coli, Aspergillus niger | Antibacterial and potent antifungal activity. | aip.org |

| Methoxy-substituted benzothiazoles | Nitroanilines | Aspergillus niger | Potent antifungal activity. | jgpt.co.inresearchgate.net |

The development of novel anticancer agents is a significant area of research, and derivatives of methoxy-nitroaniline have emerged as a promising scaffold.

Quinoxaline Derivatives : A notable example is 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, synthesized from 4-methoxy-2-nitroaniline. nih.gov This compound exhibited extremely high antiproliferative activity against the NCI-60 panel of human tumor cell lines, with GI₅₀ values in the low to subnanomolar range, and significantly inhibited tumor growth in mouse xenograft models. nih.gov

Formazan Derivatives : Formazan derivatives synthesized from 4-methoxy-2-nitroaniline have been specifically investigated for their anticancer potential against the MCF-7 breast cancer cell line. aip.orgeasychair.org

Benzimidazole Acrylonitriles : Novel N-substituted benzimidazole-derived acrylonitriles, prepared from nitro-substituted aniline precursors, have shown pronounced antiproliferative activity against various hematological cancer cell lines with favorable selectivity towards normal cells. irb.hrmdpi.com

Other Derivatives : Research into other related structures, such as isoindolo[2,1-a]quinoxaline derivatives, has also yielded compounds with antiproliferative activity against leukemia and breast cancer cell lines. researchgate.net Derivatives of 2-Methoxy-3-nitroaniline have demonstrated moderate cytotoxicity against breast cancer cells in vitro.

Table 2: Selected Antitumor and Antiproliferative Activities of Methoxy-Nitroaniline Derivatives

| Derivative Class | Precursor Isomer | Cancer Cell Line(s) / Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Dihydroquinoxalinone | 4-Methoxy-2-nitroaniline | NCI-60 Panel, NCI-H460 xenograft | Subnanomolar GI₅₀ values; 61.9% tumor growth inhibition at 1.0 mg/kg. | nih.gov |

| Formazan | 4-Methoxy-2-nitroaniline | MCF-7 (Breast Cancer) | Investigated for anticancer activity. | aip.orgeasychair.org |

| Benzimidazole Acrylonitriles | Nitro-substituted anilines | Hematological cancer lines (DND-41, HL-60, etc.) | Pronounced activity and favorable selectivity. | irb.hrmdpi.com |

The biological effects of methoxy-nitroaniline derivatives are underpinned by several mechanisms at the molecular level.

Enzyme Interaction : A primary mechanism of action is the inhibition of key enzymes. For instance, the antitumor derivative 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was found to be a potent inhibitor of tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov This disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Other benzimidazole derivatives have also been identified as tubulin polymerization inhibitors. irb.hr In the context of antimicrobial activity, derivatives of 3-Methoxy-5-morpholino-2-nitroaniline are thought to interact with enzymes crucial for bacterial metabolism and survival. smolecule.com

Reactive Intermediates : The nitro group is fundamental to the activity of many of these compounds. nih.gov Within biological systems, the nitro group can be reduced to form highly reactive and toxic intermediates, such as nitroso and superoxide (B77818) species. nih.gov These intermediates can cause widespread cellular damage.

DNA Binding : The reactive intermediates generated from the reduction of the nitro group can covalently bind to DNA. nih.gov This interaction can lead to DNA damage, induce mutagenic effects, and ultimately trigger cell death, a mechanism particularly effective against rapidly dividing cancer cells. nih.gov Additionally, studies on related nitroaniline derivatives have explored their electrostatic binding interactions with DNA, further highlighting DNA as a potential molecular target. researchgate.net

Design and Synthesis of Novel Pharmacophores and Bioactive Scaffolds

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Its inherent functionalities—an amine, a nitro group, and a methoxy group on a benzene (B151609) ring—offer multiple reaction sites for building novel pharmacophores and bioactive scaffolds. Medicinal chemists utilize this precursor to construct larger molecules designed to interact with specific biological targets.

One notable application is in the synthesis of N-substituted aniline derivatives. For instance, N-([1,1′-Biphenyl]-4-ylmethyl)-3-methoxy-2-nitroaniline was synthesized as part of research efforts to identify novel inhibitors. bldpharm.com The synthesis involved the alkylation of this compound, demonstrating how the core structure can be elaborated with larger, biologically relevant moieties like the biphenylmethyl group. bldpharm.com Such modifications are a key strategy in drug design, aiming to enhance the binding affinity of the molecule to its target protein.

Another significant application involves the construction of heterocyclic systems, which are central to many approved drugs. Research into potential PI3Kα inhibitors has led to the synthesis of 2-difluoromethylbenzimidazole derivatives starting from 2-methoxy-6-nitroaniline (B100637) (an isomer of this compound with the same substitution pattern). mdpi.com In this multi-step synthesis, the nitroaniline precursor undergoes hydrogenation to form the corresponding diamine, which is then cyclized to create the benzimidazole core. mdpi.com This benzimidazole scaffold is then further functionalized to produce a library of compounds for biological screening. The design of these molecules is often guided by computational studies to optimize their interaction with the target enzyme. mdpi.com

The synthesis pathways for these scaffolds are summarized below:

| Precursor | Synthetic Step | Resulting Scaffold/Compound | Application Area |

| This compound | Alkylation with 4-biphenylmethyl bromide | N-([1,1′-Biphenyl]-4-ylmethyl)-3-methoxy-2-nitroaniline bldpharm.com | Antiviral Research bldpharm.com |

| 2-Methoxy-6-nitroaniline | Hydrogenation followed by cyclization and further functionalization | 2-Difluoromethylbenzimidazole derivatives mdpi.com | Cancer (PI3Kα Inhibitors) mdpi.com |

These examples underscore the utility of this compound and its isomers as foundational building blocks in the creation of diverse and complex molecules for medicinal chemistry research. The strategic modification of this starting material allows for the systematic exploration of chemical space to develop new therapeutic agents.

Molecular Docking Studies for Target Identification and Ligand-Receptor Interactions

Molecular docking is a computational technique that plays a crucial role in modern drug discovery by predicting the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method allows researchers to understand ligand-receptor interactions at a molecular level, guiding the design of more potent and selective inhibitors. For derivatives of this compound, molecular docking has been instrumental in rationalizing biological activity and informing the synthesis of new compounds.

In the development of novel 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors, molecular docking studies were performed to understand the binding modes of the synthesized compounds within the enzyme's active site. mdpi.com Using a known PI3Kα inhibitor as a template, researchers docked their novel compounds into the binding cavity of the protein (PDB ID: 4ykn). mdpi.com

The docking results revealed key interactions that contribute to the binding affinity. For a representative compound, the analysis showed the formation of several hydrogen bonds with key amino acid residues in the binding pocket. For example, the study identified that two hydrogen atoms from a substituted amino group on the ligand formed H-bonds with the carbonyl oxygen of the amino acid Ser1078. mdpi.com An intramolecular hydrogen bond was also observed between a methoxy group hydrogen and a nitrogen atom on the core structure, which helps to stabilize the conformation of the ligand. mdpi.com

These computational insights provide a structural basis for the observed biological activity. By identifying which parts of the molecule interact with the receptor, chemists can design modifications to enhance these interactions. The molecular docking and subsequent molecular dynamics (MD) simulations confirmed that specific hydrogen bonds are critical for the ligand-receptor binding. mdpi.com This information guided the design and synthesis of new derivatives with improved inhibitory activity against PI3Kα. mdpi.com

The key findings from the molecular docking study are summarized in the table below:

| Ligand | Target Protein | PDB ID | Key Interacting Residues | Type of Interaction |

| 2-Difluoromethylbenzimidazole derivative | PI3Kα | 4ykn | Ser1078 mdpi.com | Hydrogen Bonding mdpi.com |

This structure-based design approach, which combines synthesis with computational modeling, is a powerful strategy for accelerating the discovery of new drug candidates. The use of molecular docking for derivatives of the this compound scaffold exemplifies how this technique is applied to identify biological targets and optimize ligand-receptor interactions for therapeutic benefit.

Materials Science and Optoelectronic Applications of 3 Methoxy 2 Nitroaniline Derivatives

Non-linear Optical (NLO) Properties of Aromatic Nitroanilines

Aromatic nitroanilines, including derivatives of 3-methoxy-2-nitroaniline, are a significant class of organic molecules known for their exceptional NLO activity. researchgate.net This activity arises from their "push-pull" electronic structure, where an electron-donating group (like an amino or methoxy (B1213986) group) and an electron-accepting group (a nitro group) are attached to a π-conjugated system, such as a benzene (B151609) ring. psu.eduresearchgate.net This configuration leads to a significant change in dipole moment upon electronic excitation, a key factor for second-order NLO effects. ulisboa.ptulisboa.pt The intramolecular charge transfer (ICT) between the donor and acceptor groups is fundamental to the high hyperpolarizability (β) values observed in these molecules. psu.educhemrxiv.org

Research into the NLO properties of aromatic nitroanilines has included investigations into two-photon absorption (2PA) and excited-state absorption (ESA). 2PA is a process where a molecule simultaneously absorbs two photons, leading to an electronic transition. This phenomenon is the basis for various applications, including 3D microfabrication and photodynamic therapy. Subsequent to the initial 2PA event, the molecule can be further excited by another photon, a process known as excited-state absorption (ESA). researchgate.net

Studies on 4-methoxy-2-nitroaniline (B140478) (a structural isomer of this compound) in an acetone (B3395972) solution have demonstrated both 2PA and subsequent ESA using femtosecond laser pulses. aip.org The research revealed that the nonlinear optical response, including the effective 2PA and ESA cross-sections, is dependent on the concentration of the solution. aip.org At concentrations of 10⁻³ M and higher, molecular aggregation occurs, which leads to a decrease in both the effective 2PA and ESA cross-sections, while the lifetime of the excited states induced by 2PA increases. aip.org The mechanism for the observed nonlinear absorption is attributed to a combination of 2PA and the ESA that follows. researchgate.net

The Z-scan technique is a widely used experimental method for determining the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. inoe.roresearchgate.net The technique involves moving a sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmitted intensity through an aperture in the far field. optica.orgrsc.org A "closed-aperture" Z-scan is sensitive to nonlinear refraction, while an "open-aperture" Z-scan, where the aperture is removed to collect all the transmitted light, measures nonlinear absorption. inoe.ro

This technique has been successfully employed to characterize the third-order NLO properties of various nitroaniline compounds. inoe.roresearcher.life For instance, Z-scan measurements on meta-nitroaniline (m-NA) single crystals have revealed negative nonlinearity (a self-defocusing effect) and saturation absorption. inoe.ro The nonlinear refractive index (n₂), absorption coefficient (β), and third-order nonlinear optical susceptibility (χ⁽³⁾) have been evaluated using this method. inoe.ro The Z-scan technique is noted for its simplicity and high sensitivity in characterizing the NLO response of materials. inoe.rorsc.org

A strong correlation exists between the molecular structure of aromatic nitroanilines and their NLO response. researchgate.net The presence of both electron-donating and electron-accepting groups on the aromatic ring is crucial for high second-order NLO activity. researchgate.netinoe.ro The substitution of an electron-donating methoxy group in 2-nitroaniline (B44862) to form 4-methoxy-2-nitroaniline has been shown to enhance the NLO response. nih.gov This enhancement is attributed to the increased electron-donating strength, which facilitates intramolecular charge transfer. nih.gov

Computational studies, such as those using density functional theory (DFT), have been instrumental in understanding these structure-property relationships. psu.edunih.gov These studies have shown that the first hyperpolarizability (β), a measure of the second-order NLO response, is significantly influenced by the nature and position of substituent groups on the aniline (B41778) molecule. psu.edunih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also a key factor, with a smaller energy gap generally leading to a larger NLO response. psu.edu The delocalization of π-electrons across the molecule, facilitated by the donor-acceptor structure, is a primary contributor to the enhanced hyperpolarizability. psu.edu

Development of Optoelectronic Materials

The unique optical and electronic properties of this compound and its derivatives make them promising candidates for the development of various optoelectronic materials and devices.

Aromatic amines and their derivatives are foundational materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). nih.gov In OLEDs, these compounds can function as charge-transporting layers or as part of the emissive layer. For instance, imidazole (B134444) derivatives, which share some structural similarities with functionalized anilines, are used as emitters and host materials in OLEDs. tandfonline.com The introduction of methoxy groups into organic molecules has been shown to be a viable strategy for developing new fluorescent materials for OLED applications. tandfonline.com

In the context of OSCs, donor-acceptor molecules are essential for efficient light harvesting and charge separation. researchgate.net Aromatic nitro compounds and their derivatives can be designed to have suitable energy levels (HOMO and LUMO) to facilitate electron transfer to acceptor materials. researchgate.netacs.org The intramolecular charge transfer characteristic of nitroanilines is beneficial for the photogeneration of charge carriers. researchgate.net Large π-aromatic molecules, a class that includes derivatives of aniline, are being explored as sensitizers in dye-sensitized solar cells (DSSCs) due to their high light-harvesting capabilities. acs.org

The fabrication of high-quality thin films is a critical step in the development of organic electronic devices. Various techniques can be employed to deposit thin films of organic materials, including spin-coating, thermal evaporation, and solution-based methods. researchgate.netoptica.orgnih.gov For example, thin films of 4-methoxy-2-nitroaniline have been successfully fabricated using the spin-coating technique. researchgate.netresearchgate.net The structural and morphological properties of these films can be investigated using techniques like X-ray diffraction and scanning electron microscopy. researchgate.net

The characterization of these thin films is essential to understand their properties and potential applications. Optical properties, such as absorbance, transmittance, and reflectance, are typically measured using UV-Vis-NIR spectrophotometry. researchgate.net From these measurements, important parameters like the optical band gap can be determined. researchgate.net The nonlinear optical properties of the thin films can also be investigated, providing insights into their potential for NLO device applications. researchgate.net Furthermore, the electrical properties of these films can be studied by fabricating heterojunction devices, for instance, by depositing the organic thin film onto a silicon substrate, to assess their potential for applications like photodetectors. researchgate.netresearchgate.net

Hybrid Organic/Inorganic Heterojunction Photodetectors

The unique electronic characteristics of methoxy-nitroaniline isomers make them suitable candidates for the organic layer in hybrid photodetectors. Research has specifically highlighted the application of a close isomer, 4-methoxy-2-nitroaniline (4M2N), in the fabrication of hybrid organic/inorganic heterojunction photodetectors. researchgate.net In these devices, a thin film of the organic compound is deposited onto an inorganic semiconductor substrate, such as p-type silicon (p-Si), to create a heterojunction that exhibits photosensitive properties.

In a notable study, a photodetector with an Au/4M2N/p-Si/Al architecture was developed. researchgate.net The device demonstrated stable performance and significant absorption of UV and visible light. researchgate.net The photovoltaic characteristics of this heterojunction were analyzed, revealing its potential for light-sensing and solar energy conversion applications. researchgate.net The performance of such devices underscores the utility of methoxy-nitroaniline derivatives as active materials in optoelectronics.

Table 1: Performance Metrics of a 4-Methoxy-2-nitroaniline Based Photodetector

| Parameter | Value | Reference |

|---|---|---|

| Device Architecture | Au/4M2N/p-Si/Al | researchgate.net |

| Power Conversion Efficiency (PCE) | 1.05% | researchgate.net |

| Open-Circuit Voltage (Voc) | ~516 mV | researchgate.net |

| Short-Circuit Current Density (Jsc) | ~4.64 mA/cm² | researchgate.net |

| Responsivity | 68.4 mA/W | researchgate.net |

| Specific Detectivity | 1.11 × 10¹⁰ Jones | researchgate.net |

Applications in Dye and Pigment Chemistry

The structural backbone of this compound is a key building block in the synthesis of a wide array of colorants, particularly azo dyes. The presence of the primary aromatic amine group allows for diazotization, a critical step in forming the chromophoric azo (-N=N-) linkage.

Aromatic amines like the isomers of methoxy-nitroaniline are essential precursors for azo dyes. imrpress.com The synthesis process involves a two-step reaction: diazotization followed by coupling. scialert.net First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. scialert.netorientjchem.org This unstable intermediate is then immediately reacted with a coupling component—an electron-rich species such as a phenol, naphthol, or another aromatic amine—to form the stable azo dye. imrpress.comscialert.net

Specific isomers have been used to create a variety of dyes. For instance, a series of monoazo disperse dyes were synthesized from 2-methoxy-5-nitroaniline (B165355) by coupling its diazonium salt with various naphthol and aminobenzene derivatives. scialert.netscialert.net Similarly, disazo disperse dyes have been successfully synthesized using 2-methoxy-5-nitroaniline and 3-chloroaniline (B41212) as starting materials. orientjchem.org These examples demonstrate the utility of methoxy-nitroaniline isomers as versatile diazo components for producing dyes with potential applications for synthetic fibers like polyester (B1180765) and nylon. orientjchem.orgscialert.net

Table 2: Examples of Azo Dyes Derived from Methoxy-Nitroaniline Isomers

| Diazo Component | Coupling Component(s) | Dye Type | Reference |

|---|---|---|---|

| 2-Methoxy-5-nitroaniline | 1-hydroxynaphthalene, 2-hydroxynaphthalene, N-phenylnaphthylamine, etc. | Monoazo Disperse Dyes | scialert.netscialert.net |

| 2-Methoxy-5-nitroaniline | 3-chloroaniline, followed by coupling with other components | Disazo Disperse Dyes | orientjchem.org |

The color and properties of azo dyes are intrinsically linked to their molecular structure. The electronic nature of substituents on the aromatic rings and their positions relative to the azo group play a crucial role in determining the dye's absorption spectrum (color) and fastness properties.

The methoxy group (-OCH3) acts as an electron-donating group (auxochrome), while the nitro group (-NO2) is a strong electron-withdrawing group (part of the chromophore). This "push-pull" electronic system across the conjugated π-system, which includes the azo bridge, influences the energy of the electronic transitions. Placing these substituents at positions that enhance conjugation, such as ortho or para to the azo group, typically results in a bathochromic shift (a shift to a longer wavelength), leading to deeper colors. scialert.net

Studies on disazo dyes derived from 2-methoxy-5-nitroaniline have shown that the presence and position of the nitro and methoxy groups contribute to good light fastness on polyester fibers. orientjchem.org The combination of these groups within the dye molecule is a key factor in achieving desirable properties for textile applications. orientjchem.org The specific arrangement of donor and acceptor groups allows for the tuning of the dye's color and performance characteristics. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The amine and nitro groups on the this compound structure make its derivatives suitable ligands for coordinating with metal ions, leading to the formation of coordination complexes and Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, known for their high porosity and potential in catalysis, gas storage, and sensing. acs.org

Research indicates that 3-methoxy-5-nitroaniline (B1585972) can act as a precursor, reacting with metal ions like copper(II) and iron(III) to form MOFs with potential catalytic applications. In a more direct example of coordination chemistry, a Schiff base ligand was synthesized via the condensation of 4-methoxy-2-nitroaniline and salicylaldehyde. researchgate.net This bidentate ligand, 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol, was then used to form stable complexes with cobalt(III), nickel(II), and copper(II). researchgate.net These complexes were further used as precursors to synthesize the corresponding metal oxide nanoparticles through thermal decomposition. researchgate.net

Table 3: Metal Complexes with a Ligand Derived from 4-Methoxy-2-nitroaniline

| Metal Ion | Ligand | Resulting Complex Type | Reference |

|---|---|---|---|

| Cobalt(III) | 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol | Coordination Complex | researchgate.net |

| Nickel(II) | 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol | Coordination Complex | researchgate.net |

| Copper(II) | 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol | Coordination Complex | researchgate.net |

Environmental Research and Remediation Studies of 3 Methoxy 2 Nitroaniline

Environmental Fate and Persistence in Aquatic and Soil Systems

4-Methoxy-2-nitroaniline (B140478) (4M2N), an important intermediate in the production of dyes, has been designated a priority pollutant in several countries due to its potential toxicity and environmental persistence. researchgate.net The presence of a nitro group in its molecular structure enhances its environmental stability by making the benzene (B151609) ring less reactive. researchgate.net This stability contributes to its persistence, posing potential mutagenic and carcinogenic risks. researchgate.net

Due to its solubility in water, 4M2N is likely to be mobile in the environment, potentially spreading through water systems. nih.govunifi.it This mobility, combined with its persistence, makes it a significant concern for groundwater and soil contamination, particularly at historical sites of dye intermediate production. researchgate.netunifi.it While its persistence in water is a concern, some information suggests that it is unlikely to persist indefinitely based on its water solubility. nih.gov However, it is considered harmful to aquatic organisms and may cause long-term adverse effects in aquatic environments. unifi.it The compound is not considered readily biodegradable in water, and it has a low potential for bioaccumulation. chembk.comresearchgate.net

Degradation Pathways and By-product Identification

Research into the degradation of 4M2N has largely focused on methods to break down this recalcitrant compound into less harmful substances. Advanced Oxidation Processes (AOPs) have been shown to be a promising treatment method for wastewater containing 4M2N and other benzene dye intermediates that are resistant to biodegradation, oxidation, and photolysis. acs.org

Advanced Oxidation Processes (AOPs) (e.g., Fenton Oxidation)

Fenton oxidation, an advanced oxidation process involving hydroxyl radicals (•OH), has been studied for its effectiveness in degrading 4M2N. acs.orgfluorochem.co.uk The process is highly effective at decomposing the initial compound. acs.org Studies show that under specific conditions (initial H₂O₂ concentration of 4.0 mM and Fe²⁺ concentration of 0.4 mM), 100% of an initial 100 mg/L concentration of 4M2N can be decomposed within 180 minutes, even at a near-neutral initial pH of 6.12. acs.org

However, the complete mineralization of the compound is more challenging. Even with the full decomposition of the parent compound, the total organic carbon (TOC) removal efficiency was only between 30.70% and 31.54%, indicating the formation of by-products that are resistant to Fenton oxidation. acs.orgfluorochem.co.uk The efficiency of the process is influenced by the initial concentrations of both hydrogen peroxide (H₂O₂) and the ferrous iron (Fe²⁺) catalyst, with the Fe²⁺ concentration having a more significant impact. acs.org

Photocatalytic and Biodegradation Mechanisms

While advanced oxidation technologies like photocatalysis are generally considered suitable for treating wastewater with dye intermediates, specific studies detailing the photocatalytic degradation mechanism of 4M2N are limited in the available research. acs.org Photocatalysis often faces challenges in practical applications, such as the narrow absorption range of UV light and interference from suspended matter in wastewater. acs.org

Regarding biodegradation, 4M2N is known to be resistant to biological degradation. acs.orgnsf.gov Many nitroaromatic compounds are not readily metabolized by microorganisms under anaerobic conditions. nsf.gov This resistance is a primary reason why chemical degradation methods like AOPs are the focus of remediation research for this compound. acs.org

Identification of Intermediate Degradation Products

During the Fenton oxidation of 4M2N, several intermediate by-products are formed before eventual mineralization. A total of nineteen reaction intermediates have been identified in detailed studies. acs.orgfluorochem.co.uk The degradation process is proposed to occur via two main pathways. acs.org

In the primary pathway, the hydroxyl radical first attacks the –NH₂ group due to its high electron density, leading to the formation of 2-nitro-4-methoxyphenol . acs.org An alternative initial step involves deamination to produce 1-methoxy-3-nitrobenzene , which is then hydroxylated to form the same phenolic intermediate. acs.org Subsequent reactions involve ring-opening, leading to the formation of simpler, short-chain carboxylic acids. The main final products identified are oxalic acid , acetic acid , and formic acid . acs.orgfluorochem.co.uk The theoretical TOC calculated from the concentrations of these three acids and the remaining 4M2N accounts for approximately 94.41–97.11% of the measured TOC, confirming they are the primary end-products of this degradation process. acs.orgfluorochem.co.uk

| Compound Name | Role in Degradation Pathway | Reference |

|---|---|---|

| 2-nitro-4-methoxyphenol | Initial oxidation product | acs.org |

| 1-methoxy-3-nitrobenzene | Initial deamination product | acs.org |

| Oxalic acid | Final mineralization product | acs.orgfluorochem.co.uk |

| Acetic acid | Final mineralization product | acs.orgfluorochem.co.uk |

| Formic acid | Final mineralization product | acs.orgfluorochem.co.uk |

Remediation Technologies for Contaminated Sites

Given the contamination of soil and groundwater at former industrial sites, in-situ remediation technologies are crucial. Pump-and-treat (PAT) methods, where contaminated groundwater is extracted, treated, and sometimes reinjected, are commonly employed.

Field Studies on Washing and Elution Strategies

A field study at a historically polluted dye intermediate production site in northwest China demonstrated the effectiveness of soil washing and elution for remediating 4M2N contamination in an aquifer. researchgate.net The study compared the effectiveness of deionized water, non-ionic surfactants, and alcohol-based eluting agents. researchgate.net

The results showed that alcohol eluting agents were significantly more effective than surfactants. researchgate.netn-propanol was identified as the most effective eluting agent. researchgate.net Under optimized laboratory conditions, a 60% n-propanol solution achieved an eluting concentration of 75.49 mg/kg of 4M2N, which was two times more effective than a composite surfactant agent and three times more effective than deionized water. researchgate.net The liquid-to-solid ratio and the number of elution cycles were found to be the most influential factors in the remediation efficiency. researchgate.net

| Parameter | Optimal Value | Reference |

|---|---|---|

| Eluting Agent | n-propanol (60% concentration) | researchgate.net |

| Liquid-to-Solid Ratio | 15:1 | researchgate.net |

| Eluting Cycles | 2 | researchgate.net |

| Elution pH | 3 | researchgate.net |

| Eluting Duration | 2 hours | researchgate.net |

Optimization of Eluting Agents and Conditions

The remediation of groundwater contaminated with dye intermediates like 3-Methoxy-2-nitroaniline is a significant environmental concern. A field study on a historically polluted site investigated the effectiveness of different eluting agents for washing the contaminant from the aquifer medium. mdpi.com The study compared alcohol-based eluting agents, non-ionic surfactants, and deionized water. mdpi.com

The results indicated that alcohol eluting agents were more effective than non-ionic surfactants. mdpi.com The optimal conditions for elution were determined through a series of experiments.

Key Findings from Eluting Agent Optimization:

Optimal Alcohol Eluting Agent: n-propanol was identified as the most effective alcohol eluting agent for the removal of this compound from the aquifer medium. mdpi.com

Optimal Eluting Conditions: The best results were achieved with a 60% n-propanol concentration, a liquid-to-solid ratio of 15:1, two eluting cycles, an elution pH of 3, and a 2-hour eluting duration. mdpi.com Under these conditions, the concentration of eluted this compound reached 75.49 mg/kg. mdpi.com

Influential Factors: The liquid-to-solid ratio and the number of eluting cycles were found to be the most significant factors influencing the efficiency of the elution process. mdpi.com

Field Trial Success: A field trial using treated groundwater for washing the contaminated site resulted in the removal of approximately 1887 kg of this compound over 152 days. mdpi.com

Interactive Data Table: Optimization of Alcohol Eluting Agents

| Eluting Agent | Concentration | Liquid-to-Solid Ratio | Eluting Cycles | pH | Eluting Time (hours) | 4-methoxy-2-nitroaniline Eluted (mg/kg) |

| Methanol (B129727) | 60% | 15:1 | 2 | 3 | 2 | 51.29 |

| n-propanol | 60% | 15:1 | 2 | 3 | 2 | 75.49 |

This table showcases a comparison of methanol and n-propanol under optimized conditions, highlighting the superior performance of n-propanol.

The study also evaluated non-ionic surfactants, with APG (Alkyl polyglycoside) showing the best performance among those tested, which also included Triton X-100 and Tween-80. mdpi.com However, the elution efficiency of the best-performing non-ionic surfactant was significantly lower than that of n-propanol. mdpi.com

Ecotoxicity and Environmental Risk Assessment (General for Nitroanilines)

Nitroanilines, as a class of chemical compounds, are recognized for their potential environmental impact. They are generally considered harmful to aquatic life, with some demonstrating long-lasting effects. lgcstandards.comchemos.de The ecotoxicity of nitroanilines can vary depending on the specific isomer.

General Ecotoxicity Profile of Nitroanilines:

Aquatic Toxicity: Nitroanilines are toxic to aquatic organisms. fishersci.com For instance, o-nitroaniline has an EC50 of 10.1 mg/l for Daphnia magna (water flea) over 48 hours. sigmaaldrich.com p-Nitroaniline is also listed as harmful to aquatic life with long-lasting effects. lgcstandards.comchemos.de

Persistence and Biodegradability: Some nitroanilines are classified as "not readily biodegradable," indicating their potential to persist in the environment. oecd.org

Bioaccumulation: The bioaccumulation potential for some nitroanilines is considered low. oecd.org

Mobility: Due to their water solubility, some nitroanilines are likely to be mobile in the environment, potentially spreading in water systems. fishersci.com

The environmental risk of nitroanilines is linked to their toxicity and persistence. mdpi.comoecd.org While some assessments suggest a low environmental risk under certain conditions due to factors like usage in closed systems, their inherent hazardous properties necessitate careful management and disposal to prevent environmental contamination. fishersci.comoecd.org

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. leeder-analytical.com This method is particularly valuable for the trace-level analysis and impurity profiling of volatile and semi-volatile compounds like 3-Methoxy-2-nitroaniline. leeder-analytical.comthermofisher.com The process involves separating the components of a mixture in the gas chromatograph, followed by their ionization and detection by the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and identification. leeder-analytical.com

In the context of pharmaceutical manufacturing, GC-MS is instrumental in identifying and quantifying genotoxic impurities that may be present in active pharmaceutical ingredients (APIs). ajrconline.orgresearchgate.net For instance, a sensitive GC-MS method was developed to determine the presence of 4-Methoxy-2-nitroaniline (B140478) (an isomer of the subject compound) as a genotoxic impurity in Esomeprazole magnesium. ajrconline.org This highlights the capability of GC-MS to detect trace amounts of such compounds, which is a critical aspect of drug safety and regulatory adherence. ajrconline.orgresearchgate.net The development of high-resolution accurate mass spectrometry (HRAMS) coupled with GC has further enhanced the ability to detect and characterize unknown impurities in starting materials and intermediates. thermofisher.com

A typical GC-MS analysis involves optimizing several parameters to achieve the desired sensitivity and resolution. These include the choice of the capillary column, the temperature program of the oven, the type of ionization (commonly Electron Ionization - EI), and the mass analyzer settings (e.g., full scan or selected ion monitoring - SIM). leeder-analytical.comthermofisher.com The use of SIM mode, for example, can significantly increase the sensitivity for detecting specific target analytes at very low concentrations. leeder-analytical.com

Table 1: Illustrative GC-MS Parameters for Analysis of Related Nitroanilines

| Parameter | Setting |

| GC System | Agilent GC-MS |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C to 320 °C at 20 °C/min |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

This table presents a general set of parameters and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally labile compounds, making it highly suitable for this compound. nih.govajol.info It is widely used for determining the purity of bulk drug substances, quantifying compounds in various samples, and monitoring the progress of chemical reactions. mdpi.comresearchgate.net The versatility of HPLC lies in its various modes of operation, such as reversed-phase, normal-phase, and ion-exchange chromatography, and a wide array of detectors, with UV-Vis detectors being very common. ajol.infomdpi.com

For the analysis of aromatic amines like this compound, reversed-phase HPLC is frequently employed. ajol.infomdpi.com A study on the removal of 4-methoxy-2-nitroaniline from a contaminated site utilized HPLC with a C18 column and a mobile phase consisting of a water and methanol (B129727) mixture to quantify the compound. mdpi.com The detection was carried out at a specific wavelength (232 nm), demonstrating the use of UV detection for quantitative purposes. mdpi.com The development and validation of an HPLC method typically involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. ajol.inforesearchgate.net

Table 2: Example HPLC Method Parameters for a Related Compound (4-Methoxy-2-nitroaniline)

| Parameter | Setting |

| HPLC System | Agilent 1220 Infinity II |

| Column | Agilent XDB-C18 |

| Mobile Phase | Water:Methanol (6:4) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 232 nm |

Source: Adapted from a study on 4-Methoxy-2-nitroaniline. mdpi.com

Hyphenated Techniques (e.g., HPLC-MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.govrjpn.orgsaspublishers.com The combination of HPLC with Mass Spectrometry (HPLC-MS) and the use of tandem Mass Spectrometry (GC-MS/MS) provide enhanced selectivity and sensitivity, enabling the identification and quantification of compounds even in intricate matrices. nih.govrjpn.org

HPLC-MS combines the excellent separation power of HPLC for a wide range of compounds with the high sensitivity and specificity of mass spectrometric detection. nih.govsaspublishers.com This technique is particularly powerful for identifying unknown impurities and degradation products in pharmaceutical substances. researchgate.net For instance, LC-MS/MS methods have been developed for the simultaneous analysis of multiple primary aromatic amines in human urine, showcasing the technique's capability for trace-level detection in complex biological samples. nih.gov The use of tandem mass spectrometry (MS/MS) in such methods, often employing multi-reaction monitoring (MRM) mode, provides exceptional selectivity and reduces background noise, leading to very low limits of detection. nih.gov